molecular formula C14H20N2O3 B4305604 5-BENZYL-3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE

5-BENZYL-3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE

Cat. No.: B4305604
M. Wt: 264.32 g/mol
InChI Key: HUZFNQLSBBOHRW-UHFFFAOYSA-N
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Description

5-BENZYL-3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE is a complex organic compound that belongs to the class of oxazolidinones. This compound is characterized by its unique structure, which includes a benzyl group, a dimethylamino group, and a hydroxy group attached to an oxazolidinone ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZYL-3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazolidinone ring, followed by the introduction of the benzyl and dimethylamino groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and minimal waste generation.

Chemical Reactions Analysis

Types of Reactions

5-BENZYL-3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-BENZYL-3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-BENZYL-3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the dimethylamino group may interact with nucleophilic sites, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-BENZYL-3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE include other oxazolidinones with different substituents, such as:

  • 5-benzyl-3-(dimethylamino)-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-thione
  • 5-benzyl-3-(dimethylamino)-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-imine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry, where its unique structure can be leveraged to achieve desired outcomes.

Properties

IUPAC Name

5-benzyl-3-(dimethylamino)-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-13(10-11-8-6-5-7-9-11)14(2,18)16(15(3)4)12(17)19-13/h5-9,18H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZFNQLSBBOHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)N(C)C)(C)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-BENZYL-3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 2
5-BENZYL-3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 3
5-BENZYL-3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 4
5-BENZYL-3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 5
5-BENZYL-3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 6
5-BENZYL-3-(DIMETHYLAMINO)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE

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